2-[(4-Fluorophenyl)hydrazinylidene]-3-hydroxyimino-1-(4-methoxyphenyl)propan-1-one
Overview
Description
2-[(4-Fluorophenyl)hydrazinylidene]-3-hydroxyimino-1-(4-methoxyphenyl)propan-1-one is a useful research compound. Its molecular formula is C16H14FN3O3 and its molecular weight is 315.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
A study by Nagamani et al. (2018) synthesized novel compounds including 2-[(4-fluorophenyl)hydrazinylidene]-3-hydroxyimino-1-(4-methoxyphenyl)propan-1-one and evaluated their antimicrobial activity. This highlights its potential use in combating microbial infections (Nagamani, Anjaiah, Praveen, & Jalapathi, 2018).
Synthesis of Heterocyclic Compounds
Adib et al. (2013) described the synthesis of 2-hydrazinylidene-3-hydroxy-4H-furo[3,2-c]pyran-4-ones, which includes derivatives of the compound , for the creation of novel heterocyclic compounds. These compounds have diverse applications, including pharmaceuticals and agrochemicals (Adib, Ansari, Zhu, & Rahimi‐Nasrabadi, 2013).
Analgesic and Anti-inflammatory Activities
Alagarsamy et al. (2011) synthesized novel quinazolin-4(3H)-ones derivatives related to 2-[(4-fluorophenyl)hydrazinylidene]-3-hydroxyimino-1-(4-methoxyphenyl)propan-1-one. These compounds were investigated for their analgesic and anti-inflammatory activities, suggesting the potential therapeutic use of similar compounds in pain and inflammation management (Alagarsamy, Gopinath, Parthiban, Subba Rao, Murali, & Solomon, 2011).
Anticancer Activity
Tumosienė et al. (2020) explored the antioxidant and anticancer activities of novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, which are structurally related to the compound of interest. This research indicates the potential of these compounds in cancer treatment (Tumosienė, Kantminienė, Klevinskas, Petrikaitė, Jonuškienė, & Mickevičius, 2020).
Synthesis of Chalcones
Jarag et al. (2011) reported the synthesis of chalcone derivatives, including 3-(4-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, by condensation. This study contributes to the field of organic synthesis, particularly in the formation of chalcones which have numerous pharmaceutical applications (Jarag, Pinjari, Pandit, & Shankarling, 2011).
properties
IUPAC Name |
2-[(4-fluorophenyl)hydrazinylidene]-3-hydroxyimino-1-(4-methoxyphenyl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O3/c1-23-14-8-2-11(3-9-14)16(21)15(10-18-22)20-19-13-6-4-12(17)5-7-13/h2-10,19,22H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFBNDHARSZMOMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C(=NNC2=CC=C(C=C2)F)C=NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Fluorophenyl)hydrazinylidene]-3-hydroxyimino-1-(4-methoxyphenyl)propan-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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